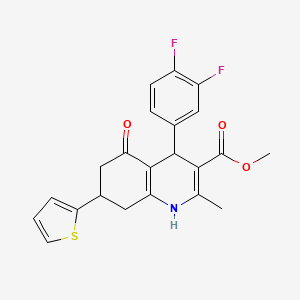![molecular formula C20H19N3O4 B5208234 N-[(8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-2-methylpropanamide](/img/structure/B5208234.png)
N-[(8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-2-methylpropanamide, also known as Nitroxoline, is a synthetic compound that belongs to the class of 8-hydroxyquinoline derivatives. It has been extensively studied for its antimicrobial properties and has shown promising results in the treatment of various bacterial and fungal infections.
作用機序
N-[(8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-2-methylpropanamide exerts its antimicrobial activity by chelating metal ions such as iron and copper, which are essential for bacterial growth and replication. This leads to the disruption of bacterial cell membrane integrity and the inhibition of bacterial DNA synthesis. This compound has also been shown to inhibit the activity of certain enzymes involved in bacterial metabolism, such as urease and dihydrofolate reductase.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good bioavailability. It is rapidly absorbed after oral administration and is excreted mainly through the kidneys. This compound has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory bowel disease. It has also been shown to have antioxidant properties and has been studied for its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
N-[(8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-2-methylpropanamide has several advantages for use in lab experiments. It is readily available, inexpensive, and has a low toxicity profile. It has been extensively studied for its antimicrobial properties and has shown promising results in the treatment of various bacterial and fungal infections. However, this compound has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
将来の方向性
N-[(8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-2-methylpropanamide has shown great potential for use in the treatment of various bacterial and fungal infections. However, there is still much to be learned about its mechanism of action and its potential applications. Future research should focus on the development of more effective formulations of this compound, as well as the identification of new targets for its antimicrobial activity. Additionally, this compound has shown promise in the treatment of neurodegenerative diseases, and further research in this area could lead to the development of new therapies for these conditions.
合成法
N-[(8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-2-methylpropanamide can be synthesized by the reaction of 8-hydroxyquinoline with 4-nitrobenzyl chloride and 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified by recrystallization or column chromatography.
科学的研究の応用
N-[(8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-2-methylpropanamide has been extensively studied for its antimicrobial properties. It has shown activity against a wide range of bacteria, including Gram-positive and Gram-negative bacteria, as well as fungi. This compound has also been shown to have antiviral and antitumor properties. It has been used in the treatment of urinary tract infections, skin infections, and respiratory tract infections.
特性
IUPAC Name |
N-[(8-hydroxyquinolin-7-yl)-(4-nitrophenyl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-12(2)20(25)22-17(14-5-8-15(9-6-14)23(26)27)16-10-7-13-4-3-11-21-18(13)19(16)24/h3-12,17,24H,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANXRJHVXKIOPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=C(C=CC=N3)C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B5208151.png)
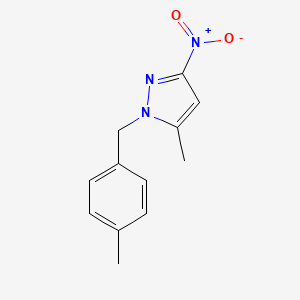
![4-benzyl-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine hydrochloride](/img/structure/B5208169.png)
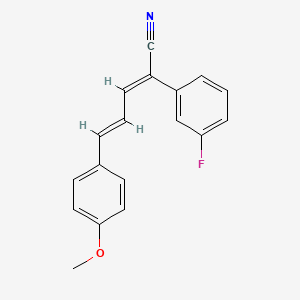
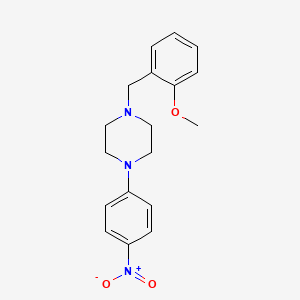
![11-(3-ethoxy-4-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5208188.png)
![3,3,6,6,10-pentamethyl-9-[2-(2-propyn-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5208194.png)
![5-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5208199.png)
![ethyl 2-[(1-adamantylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5208209.png)
![2-(4-bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5208210.png)
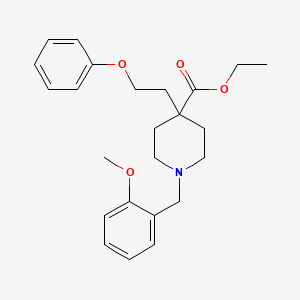
![N-[2-(2-fluorophenoxy)ethyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5208215.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}butanamide](/img/structure/B5208217.png)
